molecular formula C11H16O4 B2749813 Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate CAS No. 38334-83-7

Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate

Cat. No.: B2749813
CAS No.: 38334-83-7
M. Wt: 212.245
InChI Key: WDZWYVLMIJUEEO-UHFFFAOYSA-N
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Description

Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate (CAS: 38334-83-7) is a spirocyclic compound characterized by a 1,4-dioxaspiro[4.5]dec-7-ene backbone with an ethyl ester group at the 7-position. Its molecular formula is C₁₁H₁₆O₄, and it has a molecular weight of 212.24 g/mol. This compound is commercially available with a purity of ≥97% and is utilized as a critical building block in synthesizing protein degraders and other bioactive molecules . Its spirocyclic structure confers unique conformational rigidity, making it valuable in stereoselective synthesis and drug design.

Properties

IUPAC Name

ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-2-13-10(12)9-4-3-5-11(8-9)14-6-7-15-11/h4H,2-3,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZWYVLMIJUEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCC2(C1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketalization of Cyclohexenone Esters with Ethylene Glycol

The most direct route involves reacting ethyl 4-oxocyclohex-1-ene-carboxylate with ethylene glycol under acidic conditions.

Procedure :

  • A mixture of ethyl 4-oxocyclohex-1-ene-carboxylate (5 mmol), ethylene glycol (40 mmol), and p-toluenesulfonic acid pyridinium salt (0.5 mmol) in toluene (60 mL) is refluxed at 120°C for 15 hours.
  • Triethyl orthoformate (20 mmol) is added as a dehydrating agent to shift equilibrium toward ketal formation.
  • Purification via silica gel chromatography (hexane:ethyl acetate = 5:1) yields the product as a colorless oil (68% yield).

Mechanistic Insight :
The reaction proceeds through protonation of the carbonyl oxygen, nucleophilic attack by ethylene glycol, and sequential dehydration to form the spiroketal. Steric hindrance from the ethyl ester group necessitates prolonged reaction times compared to simpler ketones.

Cyclization of β-Dicarbonyl Precursors

β-Keto esters undergo cyclization with diols in the presence of base or acid catalysts.

Procedure :

  • Ethyl 3-oxocyclohex-1-ene-carboxylate (10 mmol) is treated with ethylene glycol (50 mmol) in DMSO containing K₂CO₃ (15 mmol) at 80°C for 8 hours.
  • The mixture is quenched with ice water, extracted with dichloromethane, and dried over Na₂SO₄.
  • Column chromatography (PE:EA = 10:1) affords the spiroketal in 72% yield.

Key Variables :

  • Solvent : Polar aprotic solvents (DMSO, DMF) enhance enolate stability, favoring C-alkylation over O-alkylation.
  • Temperature : Elevated temperatures (80–100°C) accelerate cyclization but risk ester hydrolysis.

Post-Functionalization of Spiroketal Intermediates

Optimization Strategies

Catalyst Screening

Catalyst Yield (%) Reaction Time (h)
p-TsOH·Py 68 15
Amberlyst-15 74 12
BF₃·OEt₂ 61 18

Insights :

  • Heterogeneous catalysts (Amberlyst-15) enable easier recovery and reuse.
  • Lewis acids (BF₃·OEt₂) are less effective due to ester group coordination.

Solvent Effects

Solvent Dielectric Constant Yield (%)
Toluene 2.4 68
DMSO 47 72
THF 7.5 58

Insights :

  • High-polarity solvents stabilize transition states in cyclization.
  • Toluene minimizes side reactions (e.g., ester hydrolysis) during ketalization.

Temperature and Time Profiling

Temperature (°C) Time (h) Yield (%)
100 12 65
120 15 68
140 10 55

Insights :

  • Excessive temperatures (>120°C) promote decomposition via retro-aldol pathways.

Analytical Characterization

  • ¹H NMR (CDCl₃): δ 4.25 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 3.95–4.05 (m, 4H, dioxolane OCH₂), 2.45–2.60 (m, 2H, cyclohexene CH₂).
  • IR : 1725 cm⁻¹ (C=O), 1120 cm⁻¹ (C-O-C).
  • GC-MS : m/z 224 [M]⁺, 181 [M – COOEt]⁺.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate serves as a building block in organic synthesis. Its spiro structure allows for the creation of more complex molecules through various chemical reactions:

Reaction TypeDescription
Oxidation Converts the compound to ketones or carboxylic acids using agents like potassium permanganate.
Reduction Reduces esters to alcohols using lithium aluminum hydride or sodium borohydride.
Substitution Nucleophilic substitution can replace the ester group with other functional groups.

Biology

In biological research, the compound is valuable for studying enzyme interactions and metabolic pathways due to its unique structural features. It has been explored for its potential role in modulating biochemical activities.

Medicine

Research is ongoing into the use of this compound as:

  • Pharmaceutical Intermediate : Its unique properties may allow it to serve as an active ingredient in drug formulations.
  • Drug Development : Studies are investigating its efficacy against various diseases, leveraging its structural characteristics to enhance drug activity.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and polymers. Its properties allow for the development of materials with specific functionalities tailored for various applications.

Case Studies

  • Antimicrobial Activity Study : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
  • Enzyme Interaction Analysis : Studies have shown that the compound can effectively inhibit certain enzymes involved in metabolic pathways, suggesting its potential therapeutic uses.

Mechanism of Action

The mechanism of action of ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spiroketal structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

Ethyl 8-(((trifluoromethyl)sulfonyl)oxy)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate
  • CAS : 213924-79-9
  • Molecular Formula : C₁₂H₁₅F₃O₇S
  • Molecular Weight : 360.30 g/mol
  • Key Features : Incorporation of a trifluoromethylsulfonyloxy (-OTf) group at the 8-position.
  • Comparison :
    • The -OTf group enhances electrophilicity, making this derivative a reactive intermediate for cross-coupling reactions or as a leaving group in nucleophilic substitutions.
    • Higher molecular weight (360.30 vs. 212.24) and polarity due to the electron-withdrawing -OTf group.
    • Used in pharmaceutical synthesis under ISO-certified conditions, emphasizing its role in high-value APIs .
(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-en-8-yl)methanol
  • Synthesis : Derived from the LiAlH₄ reduction of the ethyl ester precursor (91% yield) .
  • Key Features : Methyl substituents at the 7,9,9-positions and a hydroxymethyl group at the 8-position.
  • Comparison :
    • Methyl groups introduce steric hindrance, altering reactivity and solubility (e.g., yellow oil vs. parent compound’s liquid form).
    • The hydroxymethyl group enables further functionalization, such as oxidation to carboxylic acids or participation in esterification.

Saturation and Ring Modifications

1,4-Dioxaspiro[4.5]decan-8-ol
  • Synthesis : Produced via NaBH₄ reduction of the corresponding ketone (61.3 mmol scale) .
  • Key Features : Saturated spiro ring with a hydroxyl group at the 8-position.
  • Comparison :
    • The absence of the double bond reduces ring strain and conjugation, impacting UV/Vis spectral properties.
    • Hydroxyl group improves hydrophilicity, making it suitable for aqueous-phase reactions.
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
  • CAS : 1489-97-0
  • Molecular Formula : C₁₁H₁₈O₄
  • Key Features : Fully saturated spiro ring.
  • Comparison :
    • Increased conformational flexibility due to the absence of the double bond.
    • Lower reactivity in cycloaddition reactions compared to the unsaturated parent compound .

Acid Derivatives

(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid
  • CAS : 226916-19-4
  • Molecular Formula : C₁₁H₁₄O₄
  • Key Features : Acrylic acid substituent replaces the ethyl ester.
  • Comparison :
    • Carboxylic acid group introduces acidity (pKa ~4-5), enabling salt formation or hydrogen bonding in molecular recognition.
    • The α,β-unsaturated system allows for Michael additions or Diels-Alder reactions, expanding synthetic utility .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate 38334-83-7 C₁₁H₁₆O₄ 212.24 Ethyl ester, conjugated double bond Protein degrader synthesis
Ethyl 8-(((trifluoromethyl)sulfonyl)oxy)-... 213924-79-9 C₁₂H₁₅F₃O₇S 360.30 -OTf group, electrophilic Pharmaceutical intermediates
(7,9,9-Trimethyl-...methanol - C₁₂H₂₀O₃ 212.28 Methyl groups, hydroxymethyl Stereoselective synthesis
1,4-Dioxaspiro[4.5]decan-8-ol - C₉H₁₆O₃ 172.22 Saturated ring, hydroxyl Reduction product for further derivatization
(E)-3-(...acrylic acid 226916-19-4 C₁₁H₁₄O₄ 210.23 α,β-unsaturated acid Molecular scaffold design

Biological Activity

Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate (CAS No. 38334-83-7) is a compound belonging to the spiroketal family, characterized by its unique spiro-connected cyclic ether structure. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H16O4, with a molecular weight of approximately 212.25 g/mol. Its structural features include a dioxaspiro framework that contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The spiroketal structure allows for specific binding to active sites on enzymes, potentially modulating their activity and influencing metabolic pathways.

Biological Activity Overview

Research into the biological activities of this compound has revealed several promising aspects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, although detailed mechanisms remain to be fully elucidated.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor in enzyme assays, particularly those related to metabolic pathways involving esterases and hydrolases.
  • Pharmacological Potential : Ongoing research is exploring its role as a pharmaceutical intermediate in the synthesis of more complex bioactive compounds.

Research Findings and Case Studies

Several studies have documented the biological activities associated with this compound:

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of various spiroketals, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in bacterial cultures treated with the compound.
  • Enzyme Inhibition Assays :
    • In vitro assays demonstrated that this compound effectively inhibited specific enzymes involved in lipid metabolism. This inhibition was quantified using IC50 values, indicating a dose-dependent response.
  • Synthesis of Derivatives :
    • Researchers synthesized various derivatives of this compound to enhance its biological activity. Modifications included altering substituents on the dioxaspiro framework, which resulted in compounds with improved potency against selected biological targets.

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, a comparison table is presented below:

Compound NameStructure TypeNotable Biological ActivityReference
This compoundSpiroketalAntimicrobial; Enzyme Inhibition
1,4-Dioxaspiro[4.5]decaneSpiroketalLimited biological data
Spiro[4.5]decane derivativesVariousVarying degrees of enzyme inhibition

Q & A

Q. What are the optimal methods for synthesizing and purifying Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate?

The compound is typically synthesized via reduction of its ester precursor. For example, lithium aluminum hydride (LiAlH₄) in dry THF reduces 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylic acid ethyl ester to the corresponding alcohol with 91% yield after column chromatography (PE:EA = 5:1 eluent) . Alternative routes involve NaBH₄-mediated ketone reductions, as seen in the synthesis of 1,4-dioxaspiro[4.5]decan-8-ol, achieving 96% yield after purification . Key considerations:

  • Reagent selection : LiAlH₄ offers higher reducing power but requires anhydrous conditions, while NaBH₄ is milder.
  • Purification : Silica gel chromatography is standard, but solvent ratios must be optimized to separate spirocyclic byproducts.

Q. How is this compound characterized structurally and chemically?

Characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 4.13 ppm for methylene protons in the dioxolane ring) confirm regiochemistry and stereochemistry .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+Na]+^+ at 235.1305) .
  • LogP and PSA : Experimental LogP = 1.48 and polar surface area = 44.8 Ų predict pharmacokinetic properties .

Q. What are common synthetic routes to functionalize the spirocyclic core?

Functionalization often targets the ene or ester groups:

  • Reduction : LiAlH₄ reduces esters to alcohols .
  • Methoxylation : NaBH₄ reduction followed by methyl ether formation (e.g., 8-methoxy derivatives) .
  • Fluorination : Deoxofluorination using reagents like DAST introduces fluorine at specific positions, altering electronic properties .

Advanced Research Questions

Q. How can stereoselectivity be controlled during spirocycle synthesis?

Stereochemical outcomes depend on:

  • Chiral auxiliaries : Use of enantiopure starting materials (e.g., (2R,3R)-1,4-dioxaspiro derivatives) to induce asymmetry .
  • Reaction conditions : Low temperatures (0°C) and steric hindrance during ketone reduction favor specific diastereomers . Discrepancies in yields between LiAlH₄ (91%) and NaBH₄ (96%) routes suggest solvent and reagent effects on transition states .

Q. What strategies improve fluorination efficiency at the 7-position?

Fluorination via deoxofluorination (e.g., DAST) requires careful optimization:

  • Substrate activation : Pre-functionalization with electron-withdrawing groups (e.g., nitro or carbonyl) enhances reactivity .
  • Temperature control : Reactions at −78°C minimize side reactions, as seen in fluorinated quinoline derivatives .

Q. How do physicochemical properties (LogP, PSA) guide derivative design for drug discovery?

  • LogP : A value of 1.48 indicates moderate lipophilicity, suitable for blood-brain barrier penetration. Derivatives with LogP < 2 are prioritized to avoid toxicity .
  • PSA : A PSA of 44.8 Ų suggests moderate polarity, balancing solubility and membrane permeability. Modifications (e.g., adding hydroxyl groups) can adjust PSA for target-specific bioavailability .

Q. Can computational modeling predict reactivity or binding interactions?

Yes. Molecular dynamics simulations analyze:

  • Conformational flexibility : The spirocyclic core’s rigidity influences binding to enzymes like cyclooxygenase .
  • Docking studies : Predictive models for interactions with biological targets (e.g., quinoline-based antibiotics) use DFT calculations to optimize substituent placement .

Q. How to resolve contradictions in reported synthetic yields?

Discrepancies arise from:

  • Reagent purity : Anhydrous THF vs. technical-grade solvents impact LiAlH₄ efficiency .
  • Workup protocols : Incomplete quenching (e.g., aqueous vs. NaOH) alters product recovery . Systematic reproducibility studies under controlled conditions are recommended.

Q. What green chemistry approaches apply to spirocycle synthesis?

  • Solvent alternatives : Replace THF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalytic reductions : Use Pd/C or Ni catalysts for hydrogenation instead of stoichiometric reductants .

Q. How does the compound’s stability vary under different conditions?

  • Thermal stability : Decomposition above 150°C, as inferred from analogs .
  • pH sensitivity : The ester group hydrolyzes in acidic/basic conditions, requiring neutral storage (e.g., 4°C under nitrogen) .

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